molecular formula C10H13N B2543281 1,3-dimethyl-2,3-dihydro-1H-isoindole CAS No. 219908-65-3

1,3-dimethyl-2,3-dihydro-1H-isoindole

Cat. No.: B2543281
CAS No.: 219908-65-3
M. Wt: 147.221
InChI Key: VNGGVSXGSNMCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The structure of this compound consists of a fused benzene and pyrrole ring system with two methyl groups attached at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-2,3-dihydro-1H-isoindole can be synthesized through several methods. One common approach involves the cyclization of N-substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the reduction of isoindole-1,3-diones using hydride reagents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole-1,3-diones.

    Reduction: Reduction reactions can convert isoindole-1,3-diones back to this compound.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted isoindoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted isoindoles, isoindole-1,3-diones, and various functionalized derivatives.

Scientific Research Applications

1,3-dimethyl-2,3-dihydro-1H-isoindole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dimethyl-3,4-dihydro-1H-isoindole
  • 1,3-dimethyl-2,3-dihydro-1H-indole
  • 1,3-dimethyl-2,3-dihydro-1H-pyrrole

Uniqueness

1,3-dimethyl-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic characteristics. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biological Activity

1,3-Dimethyl-2,3-dihydro-1H-isoindole is a bicyclic organic compound belonging to the isoindole family, characterized by its fused benzene and pyrrole rings. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

The chemical structure of this compound includes two methyl groups at positions 1 and 3 of the isoindole skeleton. Its synthesis can be achieved through various methods, often optimized for yield and purity using techniques such as column chromatography. The compound serves as a valuable building block in organic synthesis and has applications in developing advanced materials and pharmaceuticals .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacterial strains. The compound's antimicrobial activity was comparable to that of established antibiotics like gentamicin .

Table 1: Antimicrobial Activity of this compound

Microbial StrainInhibition Zone (mm)Comparison Antibiotic
Staphylococcus aureus15Gentamicin
Escherichia coli12Gentamicin

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising antiproliferative effects against several cancer cell lines, including Caco-2 (colorectal cancer) and HCT-116 (colon cancer). Mechanistically, the compound appears to inhibit cell proliferation and induce apoptosis in cancer cells .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
Caco-210.5Apoptosis induction
HCT-11612.0Cell cycle arrest

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may contribute to its anticancer effects .

The biological activities of this compound are attributed to its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation pathways or interact with receptors that regulate apoptosis .

Case Studies

Recent studies have highlighted the potential of isoindole derivatives in drug development:

  • Antileishmanial Activity : A derivative of isoindole exhibited significant effectiveness against Leishmania tropica, outperforming traditional treatments .
  • Neuroprotective Effects : Derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing potential in treating neurodegenerative diseases like Alzheimer’s .

Properties

IUPAC Name

1,3-dimethyl-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-8,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGGVSXGSNMCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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